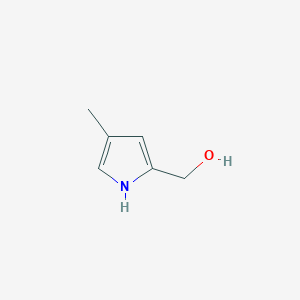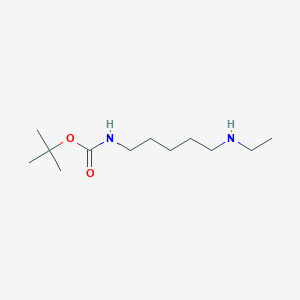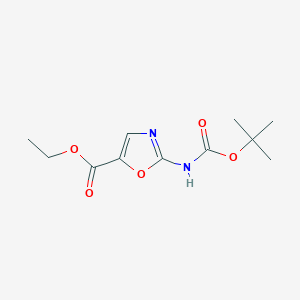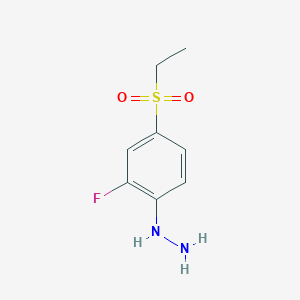
4-Ethylsulfonyl-2-fluorophenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylsulfonyl-2-fluorophenylhydrazine is a chemical compound with the molecular formula C8H11FN2O2S and a molecular weight of 218.25 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . This compound is known for its unique structure, which includes an ethylsulfonyl group and a fluorine atom attached to a phenyl ring, making it a valuable tool in various scientific studies .
Preparation Methods
The synthesis of 4-Ethylsulfonyl-2-fluorophenylhydrazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-ethylsulfonyl-2-fluorobenzaldehyde with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-Ethylsulfonyl-2-fluorophenylhydrazine undergoes various chemical reactions, including:
Scientific Research Applications
4-Ethylsulfonyl-2-fluorophenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethylsulfonyl-2-fluorophenylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors . The ethylsulfonyl group and the fluorine atom play crucial roles in binding to these targets, leading to the modulation of their activity . This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby preventing substrate binding and subsequent catalytic reactions .
Comparison with Similar Compounds
4-Ethylsulfonyl-2-fluorophenylhydrazine can be compared with other similar compounds, such as:
4-Methylsulfonyl-2-fluorophenylhydrazine: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylsulfonyl-2-chlorophenylhydrazine: Similar structure but with a chlorine atom instead of a fluorine atom.
4-Ethylsulfonyl-2-bromophenylhydrazine: Similar structure but with a bromine atom instead of a fluorine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents .
Properties
IUPAC Name |
(4-ethylsulfonyl-2-fluorophenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c1-2-14(12,13)6-3-4-8(11-10)7(9)5-6/h3-5,11H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZITQDDEGYTAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)NN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
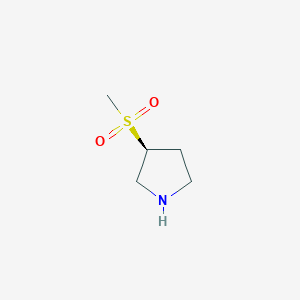
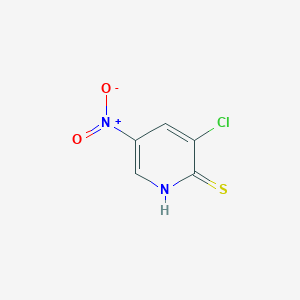

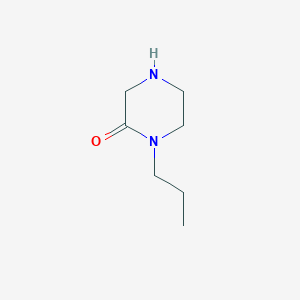

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)
![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
